molecular formula C18H26N2O2 B5884518 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide

4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide

Cat. No. B5884518
M. Wt: 302.4 g/mol
InChI Key: GSOFRLKGIVKSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide, also known as CIIB, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

Mechanism of Action

4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of various cellular processes. HSP90 is overexpressed in many cancer cells, and its inhibition leads to the degradation of several oncogenic proteins. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell migration and invasion, and reduce the expression of several oncogenic proteins. 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and purify. It has also been shown to be effective against a variety of cancer types, making it a versatile tool for cancer research. However, 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide. One potential direction is the development of new formulations that increase its solubility and half-life. Another direction is the study of 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide in combination with other cancer drugs to determine its potential for combination therapy. Additionally, the study of 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide in animal models and clinical trials will be important for determining its potential as a cancer treatment.

Synthesis Methods

4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-aminobenzoic acid with cyclohexanone to form 4-(cyclohexylcarbonyl)aminobenzoic acid. This intermediate is then reacted with isobutylamine to form 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide. The final product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has been extensively studied in cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer. 4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide has also been studied for its potential use in combination therapy with other cancer drugs.

properties

IUPAC Name

4-(cyclohexanecarbonylamino)-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13(2)12-19-17(21)15-8-10-16(11-9-15)20-18(22)14-6-4-3-5-7-14/h8-11,13-14H,3-7,12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOFRLKGIVKSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(cyclohexylcarbonyl)amino]-N-(2-methylpropyl)benzamide

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